4-Iodo-1-(pyridin-4-ylmethyl)pyrazole
Overview
Description
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole is a chemical compound with the molecular formula C9H8IN3 and a molecular weight of 285.09 g/mol. This compound is characterized by the presence of an iodine atom and a pyridin-4-ylmethyl group attached to a pyrazole ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole typically involves the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then iodinated using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or azides.
Scientific Research Applications
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and materials science. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties in drug discovery.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
4-Iodo-1-(pyridin-4-ylmethyl)pyrazole is similar to other pyrazole derivatives, such as 3-iodopyrazole and 5-iodopyrazole. its unique structural features, including the presence of the iodine atom and the pyridin-4-ylmethyl group, distinguish it from these compounds
Comparison with Similar Compounds
3-Iodopyrazole
5-Iodopyrazole
4-Bromopyrazole
4-Chloropyrazole
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Properties
IUPAC Name |
4-[(4-iodopyrazol-1-yl)methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJXZDOGRDNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675383 | |
Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-85-8 | |
Record name | 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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